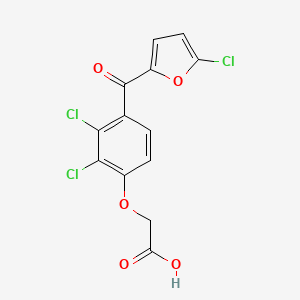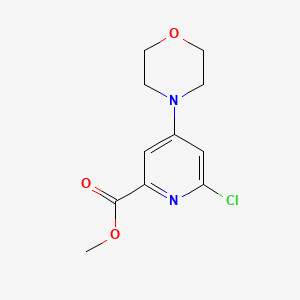
Methyl 6-chloro-4-morpholinopicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-4-morpholinopicolinate is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its unique structure, which includes a morpholine ring and a chlorinated picolinic acid ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-morpholinopicolinate typically involves the chlorination of 4-morpholinopicolinic acid followed by esterification with methanol. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the esterification process is usually catalyzed by acidic or basic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-chloro-4-morpholinopicolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the chlorinated compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce amine-substituted picolinates .
Aplicaciones Científicas De Investigación
Methyl 6-chloro-4-morpholinopicolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of Methyl 6-chloro-4-morpholinopicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
- Methyl 6-chloro-2-picolinate
- Methyl 4-morpholinopicolinate
- Methyl 6-chloro-4-pyridylcarbamate
Comparison: Methyl 6-chloro-4-morpholinopicolinate is unique due to the presence of both a morpholine ring and a chlorinated picolinic acid ester. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the morpholine ring enhances its solubility and stability, while the chlorinated picolinic acid ester contributes to its reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C11H13ClN2O3 |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
methyl 6-chloro-4-morpholin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H13ClN2O3/c1-16-11(15)9-6-8(7-10(12)13-9)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 |
Clave InChI |
BZIZZYXEXBWRDP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)N2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



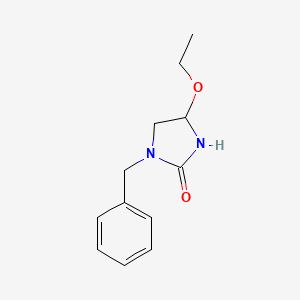
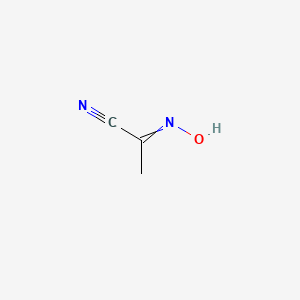




![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
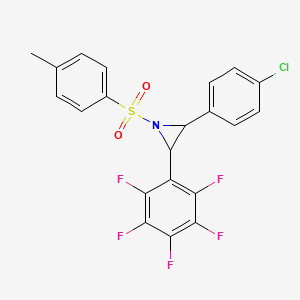

![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
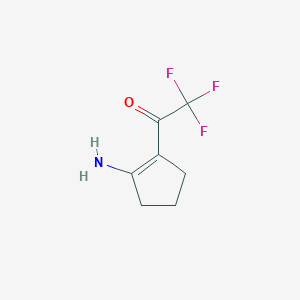
![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)
